molecular formula C13H18ClNO6 B5149415 2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)

2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)

Cat. No.: B5149415
M. Wt: 319.74 g/mol
InChI Key: OVGLPINRLCVIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as Carvedilol, which is a beta-blocker medication used for the treatment of high blood pressure, heart failure, and angina.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and dilates blood vessels. This results in a decrease in blood pressure and an improvement in heart function. Carvedilol also has antioxidant properties that may contribute to its beneficial effects on cardiovascular health.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the heart and blood vessels. Carvedilol has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, Carvedilol has some limitations, including its relatively short half-life and the potential for off-target effects that may complicate experimental results.

Future Directions

There are many potential future directions for research on Carvedilol. One area of interest is the development of new formulations or delivery methods that improve the pharmacokinetics and bioavailability of the drug. Another area of interest is the investigation of Carvedilol's potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, there is ongoing research into the mechanisms underlying Carvedilol's beneficial effects on cardiovascular health, which may lead to the development of new treatments for heart disease.

Synthesis Methods

The synthesis of Carvedilol involves the reaction between 2-chloro-5-methylphenol and ethylene oxide, followed by reaction with diethanolamine. The resulting product is then reacted with oxalic acid to form the ethanedioate salt. The synthesis of Carvedilol is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

Carvedilol has been extensively studied for its potential use in the treatment of cardiovascular diseases. It has been shown to have a beneficial effect on heart function and blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels. Carvedilol has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

2-[2-(2-chloro-5-methylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.C2H2O4/c1-9-2-3-10(12)11(8-9)15-7-5-13-4-6-14;3-1(4)2(5)6/h2-3,8,13-14H,4-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLPINRLCVIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.